molecular formula C9H14Cl2FN3 B1257823 1-(3-Fluoro-2-Pyridinyl)Piperazine Dihydrochloride

1-(3-Fluoro-2-Pyridinyl)Piperazine Dihydrochloride

Cat. No.: B1257823
M. Wt: 254.13 g/mol
InChI Key: JRIDRIINGNWBHU-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-Pyridinyl)Piperazine Dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H14Cl2FN3 and its molecular weight is 254.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14Cl2FN3

Molecular Weight

254.13 g/mol

IUPAC Name

1-(3-fluoropyridin-2-yl)piperazine;dihydrochloride

InChI

InChI=1S/C9H12FN3.2ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;;/h1-3,11H,4-7H2;2*1H

InChI Key

JRIDRIINGNWBHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)F.Cl.Cl

Synonyms

1-(3-fluoro-2-pyridinyl)piperazine
1-(3-fluoro-2-pyridinyl)piperazine dihydrochloride
1-(3-fluoro-2-pyridinyl)piperazine maleate
1-FPP

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-3-fluoropyridine (500 mg, 4.25 mmol) and anhydrous piperazine (3.66 g, 42.5 mmol) in 40 ml of n-butanol is stirred at reflux for 18 hours. After concentrating to dryness in vacuo, the residue is partitioned between toluene and dilute sodium hydroxide solution (5% w/v). The toluene layer is washed with a saturated sodium chloride solution, dried over Na2SO4, filtered and concentrated to 0.65 g of oil. Upon treatment of the oil with ethanolic hydrogen chloride and crystallization by dissolving the crude material in a minimum of methanol:ethanol (1:1) mixture and addition of ethyl acetate to incipient cloudiness, there is obtained 0.38 g., (35% yield) of product, m.p. 203°-210° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
35%

Synthesis routes and methods II

Procedure details

A solution of 3-fluoro-2-piperazinylpyridine N-oxide (2 mmol) in 10 ml of glacial acetic acid is warmed to about 85° C. saturated with anhydrous hydrogen chloride gas and treated with a fine stream of sulfur dioxide for 1 hour. The acetic acid is removed under reduced pressure and the residue is crystallized from an ethanol-ethyl acetate mixture to give the title compound.
Name
3-fluoro-2-piperazinylpyridine N-oxide
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1-(3-fluoro-2-pyridinyl)-4-carbethoxy piperazine (700 mg, 2.76 mmol) in 50 ml of 6N hydrochloric acid is stirred at reflux under N2 for 6 hours and then concentrated under reduced pressure. The residue is recrystallized from an ethanol-ethyl acetate mixture to give 1-(3-fluoro-2-pyridinyl) piperazine dihydrochloride.
Name
1-(3-fluoro-2-pyridinyl)-4-carbethoxy piperazine
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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